N,O-Descarbonyl Tedizolid

Description

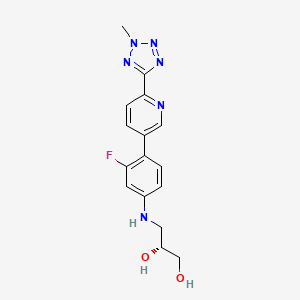

N,O-Descarbonyl Tedizolid is an active metabolite of tedizolid phosphate, a second-generation oxazolidinone antibiotic. Tedizolid phosphate is a prodrug rapidly hydrolyzed by phosphatases to its active form, tedizolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . Tedizolid's pharmacokinetic profile is notable for high oral bioavailability (91%), once-daily dosing, and minimal accumulation during extended use .

Properties

Molecular Formula |

C16H17FN6O2 |

|---|---|

Molecular Weight |

344.34 g/mol |

IUPAC Name |

(2R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]anilino]propane-1,2-diol |

InChI |

InChI=1S/C16H17FN6O2/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)17)18-8-12(25)9-24/h2-7,12,18,24-25H,8-9H2,1H3/t12-/m1/s1 |

InChI Key |

ITUGDHMBNIWCIQ-GFCCVEGCSA-N |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NC[C@H](CO)O)F |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NCC(CO)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N,O-Descarbonyl Tedizolid involves the chemical combination of specific precursor compounds through a series of reactions. One common method employs the Suzuki-Miyaura coupling reaction to connect boric acid derivatives with other compounds. This method is favored for its high selectivity and minimal impurity production .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, recrystallization, and vacuum drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,O-Descarbonyl Tedizolid can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Antibacterial Activity

Research indicates that N,O-Descarbonyl Tedizolid retains significant antibacterial activity against a range of Gram-positive bacteria. Its effectiveness has been demonstrated through various in vitro and in vivo studies:

| Bacterial Strain | Activity | MIC Range (µg/ml) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective | 0.12 - 1.0 |

| Vancomycin-resistant Enterococcus faecium | Effective | 0.25 - 0.5 |

| Streptococcus pneumoniae (various resistance levels) | Effective | 0.25 - 0.5 |

These findings suggest that this compound may be particularly useful in treating infections caused by antibiotic-resistant strains .

Clinical Applications

The primary clinical application of this compound lies in the treatment of acute bacterial skin and skin structure infections (ABSSSI). Its development aligns with the urgent need for new antibiotics capable of overcoming increasing antibiotic resistance among pathogenic bacteria. Clinical studies have shown that Tedizolid phosphate, the prodrug form, is more effective and better tolerated than linezolid, making it a promising candidate for further exploration in clinical settings .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

- Study on Efficacy Against MRSA : In a controlled study involving neutropenic mice, this compound demonstrated enhanced activity against MRSA when granulocytes were present, indicating that immune response can significantly influence its effectiveness .

- Comparative Studies with Linezolid : In clinical trials comparing this compound with linezolid for treating ABSSSI, results showed similar efficacy rates but with fewer adverse effects associated with this compound .

- Pharmacokinetic Studies : Pharmacokinetic analyses have indicated that once-daily dosing of this compound can achieve comparable efficacy to multiple daily doses, suggesting a favorable dosing regimen for patients .

Mechanism of Action

N,O-Descarbonyl Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is similar to that of other oxazolidinones but may differ in potency and spectrum of activity due to the absence of the carbonyl group .

Comparison with Similar Compounds

Linezolid

Structural and Mechanistic Similarities Both tedizolid and linezolid belong to the oxazolidinone class, sharing a mechanism of ribosomal binding. However, tedizolid’s structural modifications (e.g., a D-ring substitution) enhance its binding affinity and resistance profile .

Efficacy

- MIC Values : Tedizolid demonstrates 4- to 16-fold greater in vitro potency against Gram-positive pathogens compared to linezolid. For MRSA, tedizolid MIC₉₀ values range from 0.25–0.5 μg/mL, whereas linezolid MIC₉₀ values are 1–2 μg/mL (Table 1).

- Clinical Trials: In phase III trials for acute bacterial skin infections, tedizolid (200 mg once daily) achieved non-inferior early clinical response rates (81.6% vs. 79.4% for linezolid) and similar sustained cure rates .

Pharmacokinetics

Table 1: MIC Comparison of Tedizolid and Linezolid

| Pathogen | Tedizolid MIC₉₀ (μg/mL) | Linezolid MIC₉₀ (μg/mL) | References |

|---|---|---|---|

| Methicillin-resistant S. aureus | 0.25–0.5 | 1–2 | |

| Streptococci | ≤0.25 | 1–2 | |

| Linezolid-resistant S. aureus | 0.5–16 | >128 |

Vancomycin and Daptomycin

- Efficacy : Tedizolid’s bacteriostatic activity contrasts with vancomycin’s bactericidal effects. In MRSA bacteremia models, vancomycin and daptomycin outperformed tedizolid in microbial kill rates .

- Safety : Tedizolid avoids nephrotoxicity (linked to vancomycin) and myopathy (associated with daptomycin) .

Other Oxazolidinones and Novel Agents

- ACH-702: An isothiazoloquinolone with a distinct DNA gyrase inhibition mechanism. In intracellular M. tuberculosis models, ACH-702 and tedizolid showed comparable efficacy to rifampin .

- Moxifloxacin : In combination therapy, tedizolid’s intracellular TB activity exceeded linezolid’s, with >10,000-fold bacterial reduction at optimal exposures .

Table 2: Pharmacokinetic Parameters

Table 3: Adverse Event Comparison

| Adverse Event | Tedizolid (%) | Linezolid (%) | References |

|---|---|---|---|

| Thrombocytopenia | 1–3 | 25 | |

| Nausea | 16 | 23 | |

| Discontinuation Due to AE | 0.5 | 0.9 |

Resistance and Clinical Considerations

- Resistance Mechanisms : Tedizolid retains activity against cfr-mediated linezolid-resistant strains but shows cross-resistance with 23S rRNA mutations .

- Long-Term Use: Limited data beyond 21 days exist, though retrospective studies support tedizolid’s safety in osteoarticular infections (mean 8-week duration) .

Biological Activity

N,O-Descarbonyl Tedizolid is a derivative of the oxazolidinone antibiotic Tedizolid, which is primarily used to treat infections caused by Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, pharmacokinetics, and potential clinical applications.

This compound retains the core oxazolidinone structure but lacks a carbonyl group at the nitrogen and oxygen positions. This modification may influence its biological activity and pharmacokinetics. The primary mechanism of action involves binding to the 23S ribosomal RNA of the 50S ribosomal subunit, inhibiting protein synthesis by preventing the formation of the 70S initiation complex. This bacteriostatic effect is critical in combating bacterial infections, with some studies indicating potential bactericidal properties under specific conditions.

Antibacterial Activity

This compound exhibits significant antibacterial activity against various Gram-positive organisms. Its efficacy is comparable to that of its parent compound, Tedizolid. The following table summarizes its activity against key bacterial strains:

| Bacterial Strain | Activity Level (MIC in µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤0.5 |

| Streptococcus pneumoniae | ≤1 |

| Enterococcus faecalis | ≤2 |

| Clostridium difficile | ≤4 |

The minimal inhibitory concentration (MIC) values indicate that this compound is effective against resistant strains, making it a promising candidate for treating infections caused by these pathogens .

Pharmacokinetics

Pharmacokinetic studies show that this compound shares similar metabolic pathways with Tedizolid, primarily involving hydrolysis and conjugation reactions. The compound demonstrates favorable absorption characteristics, with high bioavailability due to its lipophilic nature. Following administration, it rapidly converts to the active form, enhancing therapeutic efficacy .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 91.5% |

| Plasma Protein Binding | 97.7% (rats), 92.6% (mice), 78% (dogs), 84.6% (humans) |

| Volume of Distribution (Vd) | 101 L |

| Elimination Half-Life | Approximately 12 hours |

Clinical Studies and Case Reports

Recent clinical studies have highlighted the safety and efficacy of this compound in various patient populations. A notable study assessed its use in patients with acute bacterial skin and skin structure infections (ABSSSIs). The results demonstrated comparable clinical success rates when compared to traditional treatments like linezolid, with fewer adverse effects reported .

Case Study: Efficacy in Pediatric Population

A randomized phase 3 trial evaluated this compound in adolescents aged 12 to 17 years. The study found high clinical success rates (96.7%) with a favorable safety profile compared to active comparators .

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic (PK) parameters of N,O-Descarbonyl Tedizolid, and how do they influence dosing regimens in clinical studies?

- Methodological Answer : Tedizolid exhibits a high oral bioavailability (>90%) and a large volume of distribution (67–80 L), enabling broad tissue penetration . Its half-life (~12 hours) supports once-daily dosing, while protein binding (70%–90%) necessitates free-drug concentration assessments for PK/PD modeling . Food intake minimally impacts absorption (delayed Tmax but no significant AUC change), allowing flexible administration . Researchers should validate free-drug exposure in preclinical models to account for protein binding effects .

Q. How does this compound compare to linezolid in terms of in vitro potency and resistance mechanisms?

- Methodological Answer : Tedizolid demonstrates 4-fold greater in vitro potency than linezolid against MRSA (MIC range: 0.125–0.5 mg/L vs. 0.25–4 mg/L) and retains activity against some cfr-mediated linezolid-resistant strains . Resistance mechanisms (e.g., rRNA mutations or optrA gene expression) require genomic sequencing of clinical isolates to assess cross-resistance risks . Researchers should use MIC gradient strips and population analysis profiling to quantify resistance frequencies .

Q. What evidence supports the 200 mg once-daily dose selection for this compound in phase III trials?

- Methodological Answer : Phase II dose-ranging studies (200–400 mg) showed similar clinical cure rates (86%–92%) for complicated skin infections, leading to the 200 mg dose selection for phase III trials . Pharmacometric modeling confirmed that 200 mg achieves a fAUC/MIC ≥3 (target for efficacy) against S. aureus with MIC ≤0.5 mg/L, with 98.31% target attainment probability . Researchers should replicate exposure-response analyses in localized infection models to optimize dosing for off-label indications .

Advanced Research Questions

Q. How should researchers design studies to address contradictions in tedizolid’s hematological safety profile between clinical trials and real-world data?

- Methodological Answer : While phase III trials reported lower thrombocytopenia rates vs. linezolid (7.4% vs. 12.3% ), real-world studies observed myelotoxicity in 17.4% of renal-impaired patients . To resolve discrepancies, employ longitudinal PK/PD modeling with covariates (e.g., renal function, ideal body weight) and monitor free-drug accumulation in vulnerable populations . Randomized trials comparing tedizolid and linezolid in high-risk cohorts (e.g., chronic renal failure) are recommended .

Q. What experimental approaches can elucidate tedizolid’s efficacy against intracellular pathogens like Mycobacterium tuberculosis?

- Methodological Answer : In vitro hollow-fiber system (HFS) models demonstrated tedizolid’s intracellular efficacy against M. tuberculosis without mitochondrial toxicity seen with linezolid . Researchers should integrate transcriptomic profiling (e.g., RNA-seq) to identify resistance mechanisms and validate efficacy in murine infection models . Dosing regimens exceeding 6 days require safety monitoring for mitochondrial DNA depletion in preclinical models .

Q. How can population pharmacokinetic models account for variability in tedizolid exposure across diverse patient subgroups?

- Methodological Answer : Covariate analysis in population PK studies revealed inverse correlation between tedizolid AUC and ideal body weight (IBW), explaining lower exposures in obese or renal-impaired patients . Use nonlinear mixed-effects modeling (NONMEM) with covariates (IBW, hepatic function) to simulate exposure ranges. For pediatric studies, leverage allometric scaling and sparse sampling to address data gaps .

Q. What methodological gaps exist in assessing tedizolid’s off-label applications (e.g., prosthetic joint infections)?

- Methodological Answer : Retrospective studies report tedizolid use in osteomyelitis and prosthetic infections (77.8% off-label ), but controlled trials are lacking. Design prospective cohort studies with comparator arms (e.g., β-lactams) and standardized outcome measures (e.g., relapse rates, biofilm penetration assays). Incorporate susceptibility testing for atypical pathogens (e.g., Nocardia spp.) using CLSI/EUCAST breakpoints .

Data Contradiction Analysis

Q. Why do phase III trials report minimal hepatic dose adjustments despite 22%–34% higher AUC in hepatic impairment?

- Methodological Resolution : Phase I studies found no clinically significant exposure changes (geometric mean ratio within 0.8–1.25 ), but post-hoc analysis noted higher AUC variability in severe hepatic impairment. Researchers should conduct dedicated PK studies with stratified enrollment (Child-Pugh classes) and safety endpoints (e.g., liver enzymes) to refine dosing guidelines .

Q. How to reconcile tedizolid’s in vitro anaerobic activity with limited clinical data for anaerobic infections?

- Methodological Resolution : While tedizolid shows in vitro activity against Clostridium spp. and Bacteroides fragilis , clinical trials focused on ABSSSI. Design animal models of intra-abdominal or diabetic foot infections with anaerobic co-pathogens. Use metagenomic sequencing to correlate microbial shifts with treatment outcomes .

Methodological Recommendations

- Experimental Design : Use adaptive trial designs for rare resistance detection (e.g., cfr-positive isolates) .

- Data Analysis : Apply Bayesian statistics to integrate sparse real-world data with clinical trial PK models .

- Safety Monitoring : Serial CBC and mitochondrial toxicity markers (e.g., lactate) in long-term studies (>28 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.